4-p-Tolylthiophene-2-carboxylic acid
Overview
Description
4-p-Tolylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group) attached to the thiophene ring at the 4-position, and a carboxylic acid group at the 2-position. This structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-p-Tolylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where an aryl or heteroaryl ester is converted to a substituted thiophene ester, which is then hydrolyzed to yield the carboxylic acid derivative . Another method involves the Paal-Knorr synthesis, which is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
4-p-Tolylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and chlorinating agents are used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-p-Tolylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-p-Tolylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the p-tolyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
Thiophene-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical properties and applications.
4-Methylthiophene-2-carboxylic acid: Similar structure but with a methyl group instead of a p-tolyl group, leading to differences in steric and electronic effects.
Uniqueness
4-p-Tolylthiophene-2-carboxylic acid is unique due to the presence of both the p-tolyl and carboxylic acid groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-methylphenyl)thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)10-6-11(12(13)14)15-7-10/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEDCCFNMBYCNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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